2,2-Difluoromorpholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

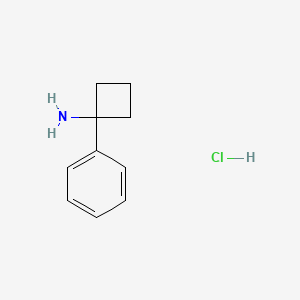

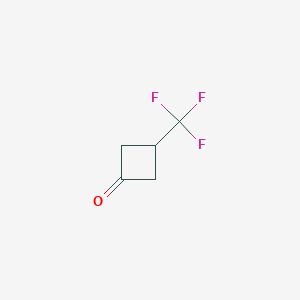

2,2-Difluoromorpholine is a chemical compound with the molecular formula C4H7F2NO and a molecular weight of 123.1 . It is used in various chemical reactions and has a CAS number of 1263180-85-3 .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various tools such as MolView . The structure is based on the molecular formula C4H7F2NO .Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 101.9±40.0 °C and a predicted density of 1.21±0.1 g/cm3 . Its pKa is predicted to be 4.91±0.40 .Wissenschaftliche Forschungsanwendungen

Protein Measurement

2,2-Difluoromorpholine has been studied in the context of protein measurement using the Folin phenol reagent. This application focuses on the determination of proteins in various biological samples, taking advantage of the reagent's sensitivity and simplicity (Lowry et al., 1951).

Luminescent Materials

This compound has been involved in the synthesis of Ir(III) complexes that exhibit unique photophysical properties like fluorescence-phosphorescence dual-emission, aggregation-induced fluorescence, and piezochromic behaviors. Such properties make them applicable in data security and the design of smart luminescent materials (Song et al., 2016).

Fluorination Reagents

This compound derivatives, such as aminodifluorosulfinium salts, have been highlighted for their use as selective fluorination reagents. These compounds offer enhanced thermal stability and ease of handling, making them suitable for converting alcohols to alkyl fluorides and carbonyls to gem-difluorides in biochemical processes (L’Heureux et al., 2010).

Electrochemical Fluorination

Research has also been conducted on the electrochemical fluorination of tertiary amines, including this compound, leading to solubilization of perfluoro products and insights into the formation of partially fluorinated compounds (Dimitrov et al., 1994).

Synthesis of Carbonyl Derivatives

The compound plays a role in the preparation of 2,2-difluorohomopropargyl carbonyl derivatives, which are precursors in the synthesis of homopropargylic amides and ketones. This application is significant in the field of organic chemistry and medicinal research (Arimitsu et al., 2008).

Fluorescent Compounds

This compound has been used in the study of fluorescent 2-benzoylmethylenequinoline difluoroboranes, contributing to understanding the impact of substitution on photophysical properties. This has implications in the development of materials with specific fluorescence characteristics (Zakrzewska et al., 2013).

DNA Kinase Inhibitors

It has been used in the synthesis of DNA-dependent protein kinase inhibitors. This application is crucial in the field of biochemistry and pharmaceuticals, as these inhibitors have potential therapeutic applications (Aristegui et al., 2006).

Antioxidant Activity Measurement

This compound-related research includes methods for determining antioxidant activity. This is essential in various fields, including food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

Crystal Structure Analysis

Studies on the formation and crystal structures of α,ω-perfluoro-dimorpholinoalkanes have been conducted, providing valuable insights into the mechanism of electrochemical fluorination based on ionic mechanisms and steric models (Meinert et al., 1994).

Deep-Blue Phosphorescence

This compound derivatives have been used in the development of deep-blue iridium(III) complexes for applications in organic light-emitting diodes (OLEDs), contributing significantly to advancements in display technology (Lee et al., 2013).

Lead Structure Research

The compound has been instrumental in the creation of di- and trifluoroethylamines, which are important in medicinal chemistry for lead optimization in drug development (Deutsch et al., 2016).

Fluorination Agent

Morpholinodifluorosulfinium Tetrafluoroborate, a derivative of this compound, is used as a deoxofluorinating agent, highlighting its role in chemical synthesis and reactivity (Mahé & Paquin, 2013).

Advanced Laboratory Experiments

It's also utilized in advanced laboratory experiments, such as in the study of oxorhenium complexes for catalytic hydrosilylation and hydrolytic hydrogen production (Ison et al., 2017).

Safety and Hazards

Eigenschaften

IUPAC Name |

2,2-difluoromorpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F2NO/c5-4(6)3-7-1-2-8-4/h7H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZERXODVGLXYBTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-6-carboxylic acid hydrochloride](/img/structure/B2505731.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B2505733.png)

![2-[(2-Methoxy-5-propan-2-ylphenoxy)methyl]oxirane](/img/structure/B2505734.png)

![4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B2505735.png)

![N-(3-bromophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2505736.png)

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(methylthio)benzamide](/img/structure/B2505738.png)